4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol
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Overview
Description
4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol is a complex organic compound characterized by its unique structure, which includes both phenolic and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol typically involves a multi-step process. One common method is the condensation reaction between 4-hydroxybenzaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the imine group can interact with nucleophiles in biological systems. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the imine group.
4-Hydroxybenzaldehyde: Shares the phenolic group but lacks the imine functionality.
4-Aminophenol: Contains both phenolic and amine groups but in a different configuration.
Uniqueness
4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol is unique due to its combination of phenolic and imine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(13-3-7-15(19)8-4-13)17-18-12(2)14-5-9-16(20)10-6-14/h3-10,19-20H,1-2H3/b17-11-,18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVZTWGQGKTLMY-MJZABRMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(\C)/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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